1-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-3-phenylurea
Description
This compound features a pyrazole core substituted with a 4-chlorobenzyl group at the 1-position and a methyl group at the 5-position. The 3-position is linked to a phenylurea moiety, which introduces hydrogen-bonding capabilities. Its structural uniqueness lies in the combination of these substituents, which may influence both physicochemical properties and biological activity .
Properties
Molecular Formula |
C18H17ClN4O |
|---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
1-[1-[(4-chlorophenyl)methyl]-5-methylpyrazol-3-yl]-3-phenylurea |
InChI |
InChI=1S/C18H17ClN4O/c1-13-11-17(21-18(24)20-16-5-3-2-4-6-16)22-23(13)12-14-7-9-15(19)10-8-14/h2-11H,12H2,1H3,(H2,20,21,22,24) |
InChI Key |
UCNRYMTYYUXBOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)Cl)NC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Condensation of 4-Chlorobenzyl Halides with Pyrazole Precursors
The pyrazole core is typically constructed via cyclocondensation reactions . A common approach involves reacting phenylhydrazine derivatives with β-ketonitriles or α,β-unsaturated carbonyl compounds.
Key Data:
Alternative Route: Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency for pyrazole formation. A method adapted from involves:
-
Reactants :
-
4-Chlorobenzyl hydrazine hydrochloride
-
(1-Ethoxyethylidene)malononitrile
-
-
Conditions :
-
Solvent: Ethanol
-
Microwave: 150 W, 100°C
-
Time: 20 minutes
-
Urea Formation: Reaction with Phenyl Isocyanate
Standard Urea Coupling
The intermediate amine reacts with phenyl isocyanate to form the urea moiety. This step is widely documented in pyrazole urea syntheses.
Alternative Urea Formation Using Carbonyldiimidazole (CDI)
For substrates sensitive to isocyanates, CDI-mediated urea synthesis is preferred:
-
Reactants :
-
Amine intermediate
-
Aniline
-
CDI
-
-
Conditions :
-
Solvent: THF
-
Temperature: 40–50°C
-
Time: 6–8 hours
-
Optimization and Challenges
Purity Enhancement
-
Crystallization : Recrystallization from ethanol/water mixtures improves purity (>99%).
-
Chromatography : Silica gel chromatography (hexane/ethyl acetate) resolves byproducts.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time | Complexity |
|---|---|---|---|---|
| Standard Isocyanate | 70–85 | 99.6 | 2–4 hours | Moderate |
| CDI-Mediated | 65–75 | 98.5 | 6–8 hours | High |
| Microwave Synthesis | 90 | 99.0 | 20 minutes | Low |
Industrial-Scale Adaptations
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-CHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-N’-PHENYLUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The molecular formula for 1-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-3-phenylurea is , with a molecular weight of approximately 340.8 g/mol. The compound features a pyrazole ring substituted with a 4-chlorobenzyl group and a phenylurea moiety.
Synthesis Steps:
- Preparation of 4-chlorobenzylamine : This can be achieved by reducing 4-chlorobenzonitrile using hydrogen gas in the presence of a palladium catalyst.
- Synthesis of 5-methyl-1H-pyrazole : This involves the reaction of hydrazine hydrate with acetylacetone under reflux conditions.
- Formation of the urea derivative : The final step is the reaction between 4-chlorobenzylamine, 5-methyl-1H-pyrazole, and phenyl isocyanate in dichloromethane under controlled conditions.
The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting specific kinases involved in inflammatory and cancer pathways.
Anti-inflammatory Effects
Research shows that this compound exhibits significant inhibition of inflammatory responses in both in vitro and in vivo models. This suggests its potential use in treating inflammatory diseases.
Anticancer Potential
The compound's ability to inhibit specific kinases may also position it as a candidate for cancer therapy. Its structural similarity to other known anticancer agents enhances its prospects for further development .
Case Studies
Several studies have highlighted the applications of this compound:
- Inhibition Studies : A study demonstrated that this compound effectively inhibited specific kinases involved in inflammatory pathways, showing potential for developing anti-inflammatory drugs .
- Cancer Research : Research indicated that derivatives similar to this compound exhibited significant anticancer properties, leading to further investigations into its therapeutic applications against various cancer types .
Mechanism of Action
The mechanism of action of N-[1-(4-CHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-N’-PHENYLUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Research Findings and Implications
- Crystallographic Trends : Pyrazole derivatives (e.g., ) exhibit planar geometries, but substituents like urea or acyloxy groups introduce distinct packing patterns via hydrogen bonds or π-π stacking .
- Biological Activity : Chlorinated aromatic groups correlate with antimicrobial and anti-inflammatory activities. The target compound’s urea group may enhance target binding compared to esters or ketones .
- Solubility and Bioavailability : Urea’s polarity could improve aqueous solubility relative to esters, while the 4-chlorobenzyl group maintains membrane permeability .
Biological Activity
1-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-3-phenylurea is a synthetic compound belonging to the pyrazole derivative class. Its unique structure, characterized by a pyrazole ring substituted with a 4-chlorobenzyl group and a phenylurea moiety, suggests significant potential in various biological applications, particularly in medicinal chemistry. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H15ClN4O, with a molecular weight of approximately 340.8 g/mol. The structure includes a five-membered heterocyclic ring containing nitrogen atoms, which contributes to its reactivity and biological properties .
Mechanisms of Biological Activity
The biological activity of this compound has been linked to its ability to act as an enzyme inhibitor. Notably, it has shown potential in inhibiting specific kinases and other molecular targets involved in inflammatory responses and cancer progression. The mechanism typically involves binding to active sites on enzymes or modulating receptor functions .
Key Mechanisms:
- Enzyme Inhibition : The compound interacts with mitogen-activated protein kinases (MAPKs), crucial for cellular signaling pathways related to inflammation and cancer .
- Anti-inflammatory Effects : Studies indicate that it can significantly inhibit inflammatory responses in both in vitro and in vivo models .
Biological Activity Data
Recent studies have highlighted the compound's promising biological activities. Below is a summary of key findings:
Case Study 1: Anti-inflammatory Activity
In a study evaluating the anti-inflammatory effects of various pyrazole derivatives, this compound demonstrated an impressive inhibition rate of inflammatory markers. This was attributed to its ability to modulate the activity of pro-inflammatory enzymes and cytokines .
Case Study 2: Anticonvulsant Properties
Another significant study assessed the anticonvulsant activity of synthesized compounds similar to this compound. The results indicated that several compounds exhibited protective effects against seizures induced by electric shock and pentylenetetrazol, with lower neurotoxicity compared to traditional anticonvulsants like phenytoin .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds regarding their biological activities:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)benzamide | Lacks chlorobenzyl group | Moderate anti-inflammatory effects |
| N-(5-methylpyrazol-3-ylyl)urea | Simplified urea structure | Limited analgesic properties |
| 5-(furan-2-ylyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole | Features furan ring | Low anticancer activity |
The unique arrangement of substituents on the pyrazole ring in this compound enhances its biological activity compared to other derivatives, suggesting its potential for therapeutic applications.
Q & A
Q. What are the standard synthetic routes for 1-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-3-phenylurea, and how are intermediates characterized?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with β-ketoesters or α,β-unsaturated carbonyl compounds. For example, 5-methyl-1H-pyrazole intermediates are synthesized using 4-chlorobenzyl halides .
- Step 2 : Urea linkage introduction via reaction of the pyrazole intermediate with phenyl isocyanate or substituted urea precursors under inert conditions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
- Characterization : Intermediates are validated using elemental analysis, IR (C=O stretch ~1650 cm⁻¹), and (pyrazole protons at δ 6.1–6.5 ppm; urea NH protons at δ 8.2–9.0 ppm) .
Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?
- X-ray crystallography : Resolves bond lengths (e.g., C-Cl bond ~1.74 Å) and dihedral angles between aromatic rings, critical for understanding steric effects .
- NMR : and NMR identify substituent positions (e.g., 4-chlorobenzyl protons at δ 4.8–5.2 ppm; urea carbonyl at δ 155–160 ppm in ) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 394.1) and fragmentation patterns .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Anticonvulsant activity : Maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests in rodent models .
- Antimicrobial screening : Agar diffusion assays against Staphylococcus aureus and Escherichia coli .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Q. Methodology :
Q. How should researchers resolve contradictions in biological data (e.g., conflicting IC₅₀ values across studies)?
- Systematic replication : Standardize assay conditions (e.g., pH, temperature, cell passage number) .
- Orthogonal assays : Cross-validate using fluorescence polarization (for enzyme inhibition) and SPR (for binding kinetics) .
- Meta-analysis : Pool data from multiple studies (e.g., Cochrane Review methods) to identify outliers or confounding variables .
Q. What computational models are suitable for predicting its pharmacokinetic properties?
- ADME Prediction : SwissADME or ADMETLab to estimate bioavailability (%F = 65–70%), blood-brain barrier penetration (BB ratio ~0.8), and CYP450 interactions .
- Molecular Dynamics (MD) : Simulate interactions with serum albumin (PDB ID: 1AO6) to assess plasma protein binding .
- QSAR Models : Use CoMFA/CoMSIA to correlate substituent electronegativity with logD values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
